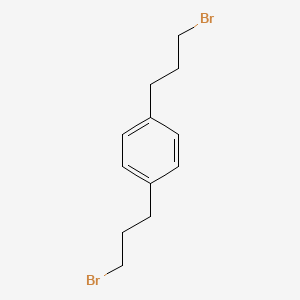

1,4-Bis-(3-bromopropyl)-benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(3-bromopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDJLONNYRBOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCBr)CCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544564 | |

| Record name | 1,4-Bis(3-bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19417-59-5 | |

| Record name | 1,4-Bis(3-bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 1,4-Bis-(3-bromopropyl)-benzene

A Technical Guide to Alkyl Linker Design for MOFs and PROTACs

Executive Summary

Target Molecule: 1,4-Bis-(3-bromopropyl)-benzene CAS: 19417-59-5 Formula: C₁₂H₁₆Br₂ Molecular Weight: 320.07 g/mol [1]

This guide details the synthesis of 1,4-Bis-(3-bromopropyl)-benzene, a critical symmetric linker used in the construction of Metal-Organic Frameworks (MOFs), macrocycles (such as paracyclophanes), and as a hydrophobic spacer in PROTAC (Proteolysis Targeting Chimera) drug discovery.

Unlike simple benzylic brominations, this synthesis requires precise functionalization at the

Part 1: Retrosynthetic Analysis & Strategy

To achieve high purity, we must avoid direct halogenation of 1,4-dipropylbenzene, which predominantly yields the

Strategic Pathway

-

Target: 1,4-Bis-(3-bromopropyl)-benzene.[1]

-

Precursor: 1,4-Bis(3-hydroxypropyl)benzene.

-

Starting Material: 1,4-Diallylbenzene (commercially available or synthesized via Grignard).

Figure 1: Retrosynthetic logic prioritizing anti-Markovnikov selectivity to ensure terminal functionalization.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of the Diol Intermediate

Reaction: Anti-Markovnikov Hydroboration-Oxidation Substrate: 1,4-Diallylbenzene Reagents: 9-BBN (9-Borabicyclo[3.3.1]nonane) or BH₃·THF; H₂O₂/NaOH.

Note: While BH₃·THF is cheaper, 9-BBN offers superior regioselectivity for terminal alcohols, minimizing secondary alcohol impurities.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under Argon atmosphere.

-

Hydroboration: Charge the flask with 1,4-diallylbenzene (10.0 g, 63.2 mmol) and anhydrous THF (100 mL). Cool to 0°C.[2]

-

Addition: Add 9-BBN (0.5 M in THF, 260 mL, ~2.1 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Oxidation: Cool the mixture to 0°C. Cautiously add 3M NaOH (50 mL) followed by dropwise addition of 30% H₂O₂ (50 mL). Caution: Highly Exothermic.

-

Workup: Stir for 2 hours at 50°C. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate to yield white crystals of 1,4-bis(3-hydroxypropyl)benzene.

Step 2: Bromination (The Core Transformation)

Two methods are presented.[3][4][5][6][7] Method A (Appel) is recommended for small-scale/high-purity needs (PROTACs). Method B (PBr₃) is recommended for scale-up (>20g).

Method A: The Appel Reaction (Recommended for Purity)

This method operates under mild, neutral conditions, preventing acid-catalyzed side reactions.

Reagents: CBr₄ (Carbon Tetrabromide), PPh₃ (Triphenylphosphine). Solvent: Dichloromethane (DCM) (Anhydrous).

Protocol:

-

Dissolution: In a 250 mL RBF under N₂, dissolve 1,4-bis(3-hydroxypropyl)benzene (5.0 g, 25.7 mmol) and CBr₄ (21.3 g, 64.2 mmol, 2.5 equiv) in dry DCM (100 mL). Cool to 0°C.[2]

-

Activation: Dissolve PPh₃ (17.5 g, 66.8 mmol, 2.6 equiv) in DCM (40 mL). Add this solution dropwise to the main reaction mixture over 30 minutes.

-

Observation: The solution will turn slightly yellow.

-

-

Stirring: Allow the reaction to warm to RT and stir for 3-4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The polar alcohol spot should disappear, replaced by a high Rf non-polar spot.

-

Quench: Add Saturated NaHCO₃ (50 mL) to quench.

-

Workup: Separate layers. The organic layer contains the product and Triphenylphosphine oxide (TPPO).[2]

-

Purification (Critical): TPPO is the main byproduct (solid). Add cold diethyl ether to the crude residue to precipitate the bulk of TPPO. Filter. Purify the filtrate via Flash Column Chromatography (100% Hexanes

5% EtOAc/Hexanes).

Method B: Phosphorus Tribromide (PBr₃) (Recommended for Scale)

Reagents: PBr₃.[8] Solvent: DCM or Toluene.

Protocol:

-

Setup: Place the Diol (10.0 g) in dry DCM (150 mL) at 0°C.

-

Addition: Add PBr₃ (0.8 equiv relative to alcohol groups = 1.6 equiv total) dropwise.

-

Warning: Generates HBr gas.[5] Vent into a NaOH trap.

-

-

Reflux: Heat to mild reflux (40°C) for 4 hours.

-

Quench: Pour onto crushed ice carefully.

-

Isolation: Extract with DCM, wash with NaHCO₃ (to remove acid traces) and brine.

-

Yield: Typically 85-92% after vacuum distillation or column chromatography.

Part 3: Process Visualization & Workflow

The following diagram illustrates the critical decision points and workflow for the Appel reaction protocol.

Figure 2: Workflow for the Appel Reaction, highlighting the removal of Triphenylphosphine oxide (TPPO).

Part 4: Data Summary & Characterization

Comparison of Bromination Methods

| Feature | Method A: Appel Reaction (CBr₄/PPh₃) | Method B: PBr₃ |

| Mechanism | S_N2 (Inversion/Terminal specific) | S_N2 |

| Conditions | Neutral, Mild (RT) | Acidic, HBr generation |

| Byproducts | Triphenylphosphine Oxide (Solid, hard to remove) | H₃PO₃ (Water soluble) |

| Yield | 90-95% | 80-90% |

| Suitability | High-value synthesis (PROTACs, complex linkers) | Large scale, robust substrates |

Characterization Data (Expected)

To validate the synthesis, compare your product against these parameters:

-

Physical State: Clear to pale yellow viscous liquid or low-melting solid (mp ~18-20°C).

-

¹H NMR (400 MHz, CDCl₃):

- 7.15 (s, 4H, Ar-H ) – Singlet indicates symmetry.

- 3.42 (t, J=6.5 Hz, 4H, -CH₂-Br ) – Triplet for terminal bromide.

- 2.75 (t, J=7.5 Hz, 4H, Ar-CH₂ -) – Benzylic protons.

- 2.18 (m, 4H, -CH₂-CH₂ -CH₂-) – Quintet for the central methylene.

-

¹³C NMR: ~139 ppm (Ar-C), 128 ppm (Ar-CH), 34 ppm (Ar-CH₂), 33 ppm (Br-CH₂), 32 ppm (Central CH₂).

Part 5: Safety & Handling

-

PBr₃ Hazards: Reacts violently with water to produce HBr gas (corrosive, toxic). Always quench slowly into ice.

-

CBr₄ Toxicity: Carbon tetrabromide is hepatotoxic. Handle in a fume hood.

-

Lachrymator: Alkyl bromides can be mild lachrymators. Wear goggles and gloves.

References

-

Appel, R. (1975).[9] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[9] Angewandte Chemie International Edition in English, 14(12), 801–811.

-

Sigma-Aldrich. "1,4-Bis-(3-bromopropyl)-benzene Product Sheet (CAS 19417-59-5)."

-

PubChem. "1-Bromo-4-(3-bromopropyl)benzene Compound Summary."[10] National Library of Medicine. (Note: Used for physical property comparison of homologous series).

-

Organic Chemistry Portal. "Appel Reaction: Mechanism and Protocols."

- Deng, J., et al. (2012). "Efficient Synthesis of Paracyclophanes." Organic Letters, 14(18), 4842–4845.

Sources

- 1. Benzene, 1,4-bis(3-bromopropyl)-, CasNo.19417-59-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. name-reaction.com [name-reaction.com]

- 10. 1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Structural Analysis and Synthesis Guide for 1,4-Bis-(3-bromopropyl)-benzene

Executive Summary

In the realm of advanced organic synthesis and materials science, 1,4-bis(3-bromopropyl)benzene (CAS: 19417-59-5) serves as a critical bifunctional building block. Characterized by a highly symmetric para-substituted aromatic core flanked by two reactive bromopropyl tethers, this compound is extensively utilized as an alkylating agent, a cross-linker in polymer chemistry, and a precursor for complex macrocycles such as cyclophanes[1][2].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, strategic synthesis pathways, and the self-validating analytical frameworks required to confirm its structural integrity during drug development and materials engineering.

Chemical Identity & Physicochemical Properties

Understanding the baseline parameters of 1,4-bis(3-bromopropyl)benzene is essential for predicting its behavior in nucleophilic substitution (S_N2) reactions and cross-coupling polymerizations[2][3].

| Property | Value | Structural Significance |

| IUPAC Name | 1,4-bis(3-bromopropyl)benzene | Denotes absolute para-symmetry, crucial for linear polymerization. |

| CAS Number | 19417-59-5 | Standard identifier for regulatory and procurement tracking[4]. |

| Molecular Formula | C₁₂H₁₆Br₂ | Indicates a high halogen mass fraction, easily identifiable via MS. |

| Molecular Weight | 320.06 g/mol | Verified via mass spectrometry (M⁺ peak at 318/320/322 m/z). |

| Canonical SMILES | BrCCCC1=CC=C(CCCBr)C=C1 | Computational representation for predictive modeling[3]. |

| Appearance | Colorless to pale yellow liquid | Visually indicates purity; darkening implies bromine degradation[5]. |

Strategic Synthesis & Mechanistic Causality

The synthesis of 1,4-bis(3-bromopropyl)benzene must avoid carbocation rearrangements that commonly occur with harsh hydrobromic acid treatments. Therefore, the Appel Reaction is the industry standard for converting the diol intermediate into the target dibromide. This method guarantees complete inversion of configuration (though irrelevant here due to the primary carbon) and prevents skeletal isomerization, ensuring the terminal position of the halogens.

Experimental Protocol: Appel Bromination Workflow

This protocol is designed as a self-validating system; the visual and thermal cues directly correlate with the mechanistic steps.

-

Preparation & Solvation:

-

Action: Dissolve 1.0 equivalent of 1,4-bis(3-hydroxypropyl)benzene and 2.5 equivalents of carbon tetrabromide (CBr₄) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the highly reactive bromophosphonium intermediate back into the starting diol.

-

-

Catalytic Activation:

-

Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 2.5 equivalents of triphenylphosphine (PPh₃) in small portions over 30 minutes.

-

Causality: The nucleophilic attack of PPh₃ on CBr₄ generates the active bromophosphonium salt. This step is highly exothermic; cooling prevents solvent boil-off and suppresses the formation of unwanted alkyl chloride byproducts.

-

-

Propagation:

-

Action: Remove the ice bath and stir at room temperature for 4 hours.

-

Causality: The oxygen of the hydroxyl group attacks the phosphonium ion, transforming the poor -OH leaving group into an excellent triphenylphosphine oxide leaving group, which is subsequently displaced by the bromide ion via an S_N2 mechanism.

-

-

Work-up & Purification:

-

Action: Concentrate the mixture in vacuo. Add cold diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

-

Causality: Triphenylphosphine oxide is highly polar and insoluble in cold ether. This solubility differential allows for rapid, bulk removal of the stoichiometric byproduct before fine-tuning purity on the silica column.

-

Fig 1: Two-step synthesis of 1,4-bis(3-bromopropyl)benzene via reduction and Appel bromination.

Self-Validating Structural Analysis

To establish unquestionable scientific trustworthiness, the structural characterization of 1,4-bis(3-bromopropyl)benzene relies on a triad of orthogonal analytical techniques. If the synthesis is successful, the data from FTIR, MS, and NMR will form a perfectly closed logical loop.

A. Fourier-Transform Infrared Spectroscopy (FTIR)

The first validation step is functional group verification.

-

Success Metric: The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹.

-

Confirmation: The appearance of a sharp, distinct C-Br stretching frequency in the fingerprint region between 500–600 cm⁻¹ , alongside strong sp³ C-H stretches at 2950–2850 cm⁻¹ and aromatic C=C stretches at ~1510 cm⁻¹.

B. Mass Spectrometry (EI-MS)

Because bromine possesses two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum of a dibrominated compound provides an unmistakable, self-validating isotopic signature.

-

Expected Pattern: The molecular ion region will display a classic 1:2:1 triplet corresponding to [M]⁺ (³¹⁸ m/z), [M+2]⁺ (³²⁰ m/z), and [M+4]⁺ (³²² m/z). Any deviation from this 1:2:1 ratio immediately indicates incomplete bromination (e.g., a monobromide would show a 1:1 doublet).

C. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive carbon framework check. The absolute symmetry of the para-substituted benzene ring simplifies the spectra, yielding highly diagnostic integration values.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Causality / Mechanistic Note |

|---|---|---|---|---|

| 7.15 ppm | Singlet (s) | 4H | Aromatic (C2, C3, C5, C6) | Magnetic equivalence due to para-symmetry collapses the expected multiplet into a singlet. |

| 3.41 ppm | Triplet (t) | 4H | -CH₂-Br (C3') | Strongly deshielded by the electronegative bromine atom. |

| 2.74 ppm | Triplet (t) | 4H | Ar-CH₂- (C1') | Deshielded by the anisotropic ring current of the benzene core. |

| 2.15 ppm | Quintet (p) | 4H | -CH₂- (C2') | The central methylene is split by four adjacent protons (n+1 rule). |

Table 2: ¹³C NMR Assignments (101 MHz, CDCl₃)

| Chemical Shift (δ) | Assignment | Structural Significance |

|---|---|---|

| 139.0 ppm | Aromatic Cq (C1, C4) | Quaternary carbons linking the alkyl chain to the ring. |

| 128.6 ppm | Aromatic CH (C2, C3, C5, C6) | Equivalent aromatic methine carbons. |

| 34.2 ppm | Ar-CH₂- (C1') | Benzylic carbon. |

| 34.0 ppm | -CH₂- (C2') | Central aliphatic carbon. |

| 33.5 ppm | -CH₂-Br (C3') | Halogen-bearing carbon. |

Fig 2: Self-validating analytical workflow for confirming the dibromide structural integrity.

Applications in Advanced Materials

Beyond its role as a simple reagent, 1,4-bis(3-bromopropyl)benzene is heavily utilized in the synthesis of polythioethers and other advanced polymers. Recent methodologies highlight its use in Nickel-Catalyzed Reductive Cross-Coupling Polymerization[2]. In these systems, the dibromide acts as an electrophilic monomer that reacts with dithiosulfonates or dithiols. The para-substitution ensures linear chain propagation, resulting in thermoplastic materials with highly tunable thermal degradation (Td) and glass transition (Tg) temperatures.

References

-

LookChem - CAS No.19417-59-5, Benzene, 1,4-bis(3-bromopropyl) Appearance and Storage Profiles. Available at: [Link]

-

Royal Society of Chemistry (RSC) - Nickel-Catalyzed Reductive Cross-Coupling Polymerization of Dithiosulfonates and Dibromides for the Synthesis of Polythioethers. Available at:[Link]

Sources

Spectroscopic Characterization of 1,4-Bis-(3-bromopropyl)-benzene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,4-Bis-(3-bromopropyl)-benzene (CAS No. 19417-59-5), a key bifunctional building block in organic synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The methodologies and interpretations are presented from a practical, field-proven perspective to aid researchers in their analytical endeavors.

Introduction to 1,4-Bis-(3-bromopropyl)-benzene

1,4-Bis-(3-bromopropyl)-benzene is a symmetrically substituted aromatic compound with the molecular formula C₁₂H₁₆Br₂ and a molecular weight of 320.07 g/mol .[1][2] Its structure, featuring a central benzene ring with two identical bromopropyl chains at the para position, makes it a valuable precursor for the synthesis of polymers, macrocycles, and various other functionalized molecules. Accurate spectroscopic characterization is paramount to confirm its identity and purity before its use in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1,4-Bis-(3-bromopropyl)-benzene, both ¹H and ¹³C NMR are essential to confirm the connectivity of atoms and the overall symmetry of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environments

Due to the molecule's C₂ symmetry axis, a simplified ¹H NMR spectrum is anticipated. The protons on the benzene ring are chemically equivalent, as are the corresponding protons on the two propyl chains.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hₐ | ~ 7.10 | Singlet | 4H | - | Aromatic protons |

| Hₙ | ~ 3.40 | Triplet | 4H | ~ 6.7 | -CH₂-Br |

| Hₘ | ~ 2.70 | Triplet | 4H | ~ 7.5 | Ar-CH₂- |

| Hₒ | ~ 2.10 | Quintet | 4H | ~ 7.1 | -CH₂-CH₂-CH₂- |

-

Aromatic Protons (Hₐ): The four protons on the 1,4-disubstituted benzene ring are chemically equivalent and are expected to appear as a singlet in the aromatic region, typically around 7.10 ppm.[3] The singlet nature arises from the para-substitution pattern, where the protons on opposite sides of the ring are magnetically equivalent.

-

Methylene Protons Adjacent to Bromine (Hₙ): These protons are deshielded by the electronegative bromine atom and are expected to resonate downfield, around 3.40 ppm. The signal should appear as a triplet due to coupling with the adjacent methylene protons (Hₒ).

-

Benzylic Methylene Protons (Hₘ): The protons directly attached to the benzene ring (benzylic protons) are deshielded by the aromatic ring current and are expected to appear as a triplet around 2.70 ppm, coupled to the neighboring methylene protons (Hₒ).

-

Central Methylene Protons (Hₒ): These protons are coupled to both the benzylic methylene protons (Hₘ) and the methylene protons adjacent to bromine (Hₙ). This results in a more complex splitting pattern, which should resolve into a quintet (or a multiplet) around 2.10 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The symmetry of 1,4-Bis-(3-bromopropyl)-benzene also simplifies its ¹³C NMR spectrum. We expect to see only four distinct carbon signals.

| Label | Chemical Shift (δ, ppm) | Assignment |

| C₁ | ~ 139.5 | Aromatic C (quaternary) |

| C₂ | ~ 128.5 | Aromatic CH |

| C₃ | ~ 35.0 | Ar-CH₂- |

| C₄ | ~ 33.0 | -CH₂-CH₂-CH₂- |

| C₅ | ~ 32.5 | -CH₂-Br |

-

Aromatic Carbons (C₁, C₂): Aromatic carbons typically resonate in the 110-150 ppm range.[3] The quaternary carbons (C₁) attached to the propyl chains will appear at a different chemical shift (around 139.5 ppm) than the protonated aromatic carbons (C₂) (around 128.5 ppm). Due to symmetry, only one signal is expected for each type.[4]

-

Aliphatic Carbons (C₃, C₄, C₅): The three non-equivalent carbons of the propyl chain will appear in the aliphatic region of the spectrum. The benzylic carbon (C₃) will be slightly downfield (~35.0 ppm), followed by the central methylene carbon (C₄) at ~33.0 ppm, and the carbon attached to the bromine (C₅) at ~32.5 ppm.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1,4-Bis-(3-bromopropyl)-benzene.[5]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single, well-defined residual peak.

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[5]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, maximizing the lock level and minimizing the peak width of a reference signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good spectrum.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at ~77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,4-Bis-(3-bromopropyl)-benzene is expected to show characteristic absorptions for the aromatic ring and the alkyl halide moieties.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1610, 1515 | Medium-Weak | Aromatic C=C Stretch |

| 1470-1430 | Medium | CH₂ Bending (Scissoring) |

| 850-800 | Strong | para-Disubstituted Benzene C-H Out-of-Plane Bending |

| 650-550 | Strong | C-Br Stretch |

-

C-H Stretching Vibrations: The spectrum will distinguish between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations within the benzene ring typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.

-

Substitution Pattern: A strong absorption band in the 850-800 cm⁻¹ range is a hallmark of para (1,4) disubstitution on a benzene ring, arising from the out-of-plane bending of the two adjacent C-H bonds.

-

C-Br Stretch: The presence of the bromine atoms is confirmed by a strong absorption band in the lower frequency region of the spectrum, typically between 650 and 550 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of solid 1,4-Bis-(3-bromopropyl)-benzene directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

-

Label the significant peaks and correlate them to the functional groups of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Impact (EI) ionization is a suitable technique for this relatively volatile and non-thermolabile compound.

Predicted Mass Spectrum Data (Electron Impact)

| m/z | Predicted Relative Abundance | Assignment |

| 322, 320, 318 | Low | [M]⁺˙ (Molecular Ion Peak) |

| 241, 239 | High | [M - Br]⁺ |

| 198 | Moderate | [M - 2Br]⁺˙ |

| 119 | High | [M - Br - C₃H₆Br]⁺ |

| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

-

Molecular Ion Peak ([M]⁺˙): The molecular ion peak will appear as a cluster at m/z 318, 320, and 322. This characteristic pattern is due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). The relative intensities of these peaks should follow a 1:2:1 ratio, confirming the presence of two bromine atoms.

-

Major Fragmentation Pathways:

-

Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to cleavage, leading to a prominent peak cluster at m/z 239 and 241 ([M - Br]⁺).

-

Loss of a Bromopropyl Radical: Cleavage of the bond between the benzylic carbon and the ring can lead to the loss of a C₃H₆Br radical, resulting in a fragment at m/z 199.

-

Benzylic Cleavage: A very common fragmentation for alkylbenzenes is cleavage at the benzylic position to form the highly stable tropylium ion at m/z 91, which is often the base peak in the spectrum.

-

Visualization of Proposed Fragmentation

Caption: Proposed Electron Impact Mass Spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the analyte from any potential impurities before it enters the mass spectrometer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of ~280 °C.

-

Mass Spectrometer: Use an Electron Impact (EI) source with a standard ionization energy of 70 eV.[2] Set the mass analyzer to scan a range of m/z 40-450.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

The compound will elute from the GC column at a specific retention time and enter the mass spectrometer.

-

Analyze the mass spectrum corresponding to the GC peak of the compound.

-

Identify the molecular ion cluster and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the structural characterization of 1,4-Bis-(3-bromopropyl)-benzene. ¹H and ¹³C NMR confirm the connectivity and symmetry of the molecule, IR spectroscopy identifies the key functional groups (aromatic ring, alkyl halides), and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following the detailed protocols and understanding the principles behind the data interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Nickel-Catalyzed Reductive Cross-Coupling Polymerization of Dithiosulfonates and Dibromides for the Synthesis of Polythioethers. Rsc.org. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]

-

Save My Exams. (2024, December 23). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-bromopropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). DE3423166A1 - ALPHA, OMEGA DICARBONIC ACIDS, METHOD FOR THE PRODUCTION THEREOF AND MEDICINAL PRODUCTS CONTAINING THESE COMPOUNDS.

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Emory University. (2013, June 22). NMR Experiment Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US5093370A - Quaternary ammonium compounds having muscle....

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Spectroscopy. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

Sources

- 1. 1,4-Bis-(3-bromopropyl)-benzene | 19417-59-5 [sigmaaldrich.com]

- 2. Benzene, 1,4-bis(3-bromopropyl)-, CasNo.19417-59-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. 1,4-Bis-(3-bromopropyl)-benzene | 19417-59-5 [sigmaaldrich.com]

- 4. Benzene, (3-bromopropyl)- [webbook.nist.gov]

- 5. DE3423166A1 - ALPHA, OMEGA DICARBONIC ACIDS, METHOD FOR THE PRODUCTION THEREOF AND MEDICINAL PRODUCTS CONTAINING THESE COMPOUNDS - Google Patents [patents.google.com]

- 6. US5093370A - Quaternary ammonium compounds having muscle relaxation activity - Google Patents [patents.google.com]

thermal degradation profile of 1,4-Bis-(3-bromopropyl)-benzene

An In-Depth Technical Guide to the Thermal Degradation Profile of 1,4-Bis-(3-bromopropyl)-benzene

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the . While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document outlines the theoretical principles and established experimental protocols necessary for a thorough investigation. It is intended for researchers, scientists, and professionals in drug development and material science who require a deep understanding of the thermal stability and decomposition pathways of brominated aromatic compounds. The guide details methodologies including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Introduction: Understanding the Significance of Thermal Stability

1,4-Bis-(3-bromopropyl)-benzene is a halogenated aromatic hydrocarbon with a molecular structure that suggests its potential utility as a building block in organic synthesis, particularly in the preparation of polymers and pharmacologically active molecules. The presence of bromine atoms and a substituted benzene ring indicates that this compound may also find applications as a flame retardant.[1] The thermal stability of such a compound is a critical parameter, influencing its storage conditions, processing temperatures, and suitability for various applications.[2]

The degradation of brominated compounds at elevated temperatures can lead to the release of hazardous substances, such as hydrogen bromide (HBr).[3] Therefore, a comprehensive understanding of the is essential for ensuring its safe handling and for predicting its performance in thermally stressful environments. This guide provides the scientific foundation and practical steps for a robust characterization of its thermal properties.

Theoretical Framework for Thermal Degradation

The thermal degradation of 1,4-Bis-(3-bromopropyl)-benzene is anticipated to proceed through a multi-stage process, primarily dictated by the relative bond energies within the molecule. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds of the alkyl chain and the aromatic ring. Consequently, the initial step in the thermal decomposition is likely the homolytic cleavage of the C-Br bond, leading to the formation of a bromine radical and a carbon-centered radical.

Subsequent reactions may include:

-

Hydrogen abstraction: The highly reactive bromine radical can abstract a hydrogen atom from an adjacent molecule or from the alkyl side chain, forming hydrogen bromide (HBr).

-

Chain scission: The carbon-centered radical can undergo further fragmentation, leading to the formation of smaller volatile organic compounds.

-

Cross-linking and char formation: At higher temperatures, radical-radical recombination and polymerization reactions can lead to the formation of a carbonaceous char residue.

The benzene ring itself is thermally stable and is expected to remain intact during the initial stages of degradation.[4] However, at very high temperatures, the aromatic ring may also undergo fragmentation.

Experimental Protocols for Thermal Analysis

A comprehensive evaluation of the requires a combination of thermoanalytical techniques. The following protocols are designed to provide a complete picture of the material's thermal stability and decomposition products.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.

Instrumentation: A calibrated thermogravimetric analyzer.[5]

Methodology: [6]

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 1,4-Bis-(3-bromopropyl)-benzene into an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss as a function of temperature. The first derivative of this curve (DTG) will show the temperatures at which the rate of mass loss is maximal.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 1,4-Bis-(3-bromopropyl)-benzene into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic peaks will indicate melting and boiling, while exothermic peaks will correspond to decomposition or cross-linking reactions.

Evolved Gas Analysis: TGA-MS and TGA-FTIR

Objective: To identify the chemical nature of the volatile products released during thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.[7]

Methodology:

-

TGA Protocol: Follow the TGA protocol as described in section 3.1.

-

Gas Transfer: The evolved gases from the TGA furnace are continuously transferred to the MS or FTIR spectrometer via a heated transfer line to prevent condensation.

-

Data Acquisition:

-

TGA-MS: Acquire mass spectra at regular intervals throughout the TGA experiment. This will allow for the identification of degradation products based on their mass-to-charge ratio.[8]

-

TGA-FTIR: Continuously collect infrared spectra of the evolved gases. This will enable the identification of functional groups present in the degradation products, such as H-Br, C=O, and various hydrocarbons.[9]

-

-

Data Correlation: Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve.

Data Presentation and Expected Results

The data obtained from the aforementioned experiments should be systematically organized to facilitate interpretation.

Table 1: Summary of Thermal Properties of 1,4-Bis-(3-bromopropyl)-benzene (Template for Experimental Data)

| Thermal Property | Value | Method |

| Melting Point (Tm) | To be determined | DSC |

| Onset of Decomposition (Tonset) | To be determined | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | To be determined | TGA (DTG) |

| Final Residue at 800 °C (in N2) | To be determined | TGA |

| Major Decomposition Products | To be determined | TGA-MS, TGA-FTIR |

Table 2: Anticipated Evolved Gas Analysis Results

| Temperature Range (°C) | Major Evolved Species (Predicted) | Analytical Technique |

| Initial Decomposition Stage | Hydrogen Bromide (HBr), Brominated Hydrocarbons | TGA-MS, TGA-FTIR |

| Secondary Decomposition Stage | Alkenes, Alkynes, Aromatic Fragments | TGA-MS, TGA-FTIR |

| High-Temperature Stage | Benzene, Toluene, other aromatic compounds | TGA-MS, TGA-FTIR |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for characterizing the thermal degradation of 1,4-Bis-(3-bromopropyl)-benzene.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Evolved Gas Analysis (TGA-MS/FTIR).

Conclusion and Future Directions

This technical guide has provided a robust framework for the comprehensive characterization of the . By employing the detailed protocols for TGA, DSC, and evolved gas analysis, researchers can obtain critical data on the thermal stability and decomposition pathways of this compound. The insights gained from these studies are invaluable for ensuring the safe handling, processing, and application of 1,4-Bis-(3-bromopropyl)-benzene in various scientific and industrial fields.

Future research should focus on kinetic studies of the decomposition process to determine the activation energy and reaction order. Additionally, analysis of the solid residue using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy can provide further insights into the char formation mechanism.

References

-

Investigation of two triazine-based heterocyclic brominated flame retardants by coupled Thermogravimetry-fourier transform infrared spectroscopy | Request PDF - ResearchGate. Available from: [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Available from: [Link]

-

Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene - ResearchGate. Available from: [Link]

-

Analysis of Degradation Products in Thermally Treated TATB - OSTI.GOV. Available from: [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available from: [Link]

-

Investigation report on aromatic brominated flame retardants | ECHA. Available from: [Link]

-

Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2) - Cheméo. Available from: [Link]

-

Thermal gravimetric analysis (TGA) results for 1,4‐benzenediamine... - ResearchGate. Available from: [Link]

-

Thermal Destruction of benzene | Request PDF - ResearchGate. Available from: [Link]

-

Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications - Longdom. Available from: [Link]

- Bromination of aromatic compounds - US3303224A - Google Patents.

-

FTIR flame-retardants News 01/2005en - Shimadzu. Available from: [Link]

-

1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem. Available from: [Link]

-

Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related T - Semantic Scholar. Available from: [Link]

-

Benzene, (3-bromopropyl)- - NIST WebBook. Available from: [Link]

Sources

- 1. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 2. longdom.org [longdom.org]

- 3. echa.europa.eu [echa.europa.eu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

Molecular Geometry & Structural Dynamics of 1,4-Bis-(3-bromopropyl)-benzene

This guide provides an in-depth technical analysis of 1,4-Bis-(3-bromopropyl)-benzene , a critical bifunctional linker used in supramolecular chemistry, materials science, and targeted protein degradation (PROTACs).

A Technical Monograph for Synthetic & Application Scientists

Executive Summary

1,4-Bis-(3-bromopropyl)-benzene (CAS: 19417-59-5 ) serves as a versatile

Molecular Architecture & Conformational Analysis

The Core Geometry

The molecule consists of a rigid benzene ring substituted at the para (1,4) positions.[1][2] The geometry is defined by the interplay between the planar aromatic core and the flexible alkyl "arms."

-

Symmetry: In its lowest energy conformation, the molecule adopts a centrosymmetric (

) geometry, often idealized as -

Bond Vectors: The

bonds are collinear, defining the primary axis of the molecule. The propyl chains introduce degrees of freedom that allow the terminal bromine atoms to sweep a specific volume of space, critical for cross-linking efficiency.

Conformational Dynamics (Anti vs. Gauche)

The structural integrity of this linker in solution vs. solid state is governed by the torsion angles around the

-

Anti-Periplanar (Extended) Conformation:

-

State: Preferred in crystalline solids and sterically uncrowded environments.

-

Geometry: The propyl chains extend fully away from the ring (zigzag pattern).

-

Energetics: Global minimum due to minimized steric clash and maximized van der Waals contact surface.

-

Result: Maximizes the distance between Br atoms (~13-14 Å).

-

-

Gauche (Folded) Conformation:

-

State: Accessible in solution at room temperature.

-

Geometry: One or both chains bend back towards the

-cloud of the benzene ring. -

Energetics: Slightly higher energy (

penalty) but stabilized by weak -

Result: Reduces the effective linker length, affecting cyclization vs. polymerization rates.

-

Visualization of Conformational Logic

The following diagram illustrates the energy landscape and symmetry breaking that occurs during conformational shifts.

Figure 1: Conformational energy landscape showing the transition from the extended (crystalline) state to folded (solution) states.

Synthesis & Purification Protocols

To study the molecular geometry accurately, high-purity material is required. Commercial sources often contain mono-bromo or isomeric impurities. The following protocol ensures >98% purity suitable for crystallographic analysis.

Recommended Synthetic Route: The Diol Conversion

Direct bromination of 1,4-dipropylbenzene is non-selective. The preferred route is the conversion of 1,4-benzenedipropanol to the dibromide.

Reagents:

-

Precursor: 1,4-Benzenedipropanol (1.0 eq)

-

Brominating Agent: Phosphorus Tribromide (

, 0.8 eq) or HBr (48% aq) + -

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 1,4-benzenedipropanol in 50 mL anhydrous DCM under

atmosphere. -

Addition: Cool to 0°C. Add

dropwise over 20 minutes. Note: Exothermic reaction. -

Reflux: Allow to warm to RT, then reflux for 4 hours to ensure complete conversion of both hydroxyl groups.

-

Quench: Pour mixture onto crushed ice/NaHCO3.

-

Extraction: Extract organic layer, dry over

, and concentrate. -

Purification (Critical): Recrystallize from Hexane/Ethanol (9:1) or perform vacuum distillation if the product remains an oil (dependent on ambient temp).

Synthesis Workflow Diagram

Figure 2: Step-wise conversion of diol precursor to the target dibromide, highlighting the purification step essential for geometry analysis.

Characterization & Validation

Trustworthy characterization relies on self-validating spectral data.

Nuclear Magnetic Resonance (NMR)

Due to the symmetry of the molecule, the spectra are simplified.

-

NMR (400 MHz,

- 7.10–7.15 (s, 4H, Ar-H): Singlet indicates magnetic equivalence of all aromatic protons, confirming 1,4-substitution symmetry.

-

3.40 (t, 4H,

-

2.75 (t, 4H,

-

2.15 (m, 4H,

X-Ray Crystallography (XRD)

-

Target Data: Monoclinic or Triclinic system (

or -

Packing: Expect "herringbone" packing dominated by

interactions. The propyl chains likely interdigitate, stabilizing the crystal lattice. -

Validation: If the crystal structure shows disorder in the propyl chains, it indicates the energy barrier between anti and gauche forms is low, even in solid state.

Applications in Drug Development & Materials

The geometry of 1,4-Bis-(3-bromopropyl)-benzene is not just an academic curiosity; it dictates its function.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines whether the E3 ligase and the target protein can form a productive ternary complex.

-

Why this molecule? The 3-carbon propyl chain (x2) + benzene core provides a semi-rigid span of ~12-14 Å. This is often the "Goldilocks" zone for avoiding steric clashes while permitting protein-protein interaction.

-

Mechanism: The terminal bromines are displaced by nucleophiles (amines/thiols) attached to the E3 ligand and the Warhead.

Metal-Organic Frameworks (MOFs)

Used as a pillar ligand. The flexibility of the propyl chain allows the MOF to undergo "breathing" behaviors—expanding or contracting upon guest molecule adsorption—unlike rigid ethynyl linkers.

Quantitative Data Summary

| Property | Value | Context |

| Molecular Formula | - | |

| Molecular Weight | 320.07 g/mol | - |

| CAS Number | 19417-59-5 | Unique Identifier |

| Physical State | White Powder / Low-melting Solid | Depends on purity; mp ~30-50°C (est) |

| Linker Length | ~13.5 Å (Br-to-Br) | In extended anti-anti conformation |

| Symmetry Group | Useful for spectroscopic assignment |

References

-

Sigma-Aldrich. 1,4-Bis-(3-bromopropyl)-benzene Product Sheet. Retrieved from

-

National Institute of Standards and Technology (NIST). Benzene, (3-bromopropyl)- Properties. (Analogous mono-substituted data). Retrieved from

-

PubChem. 1,4-Bis(3-bromopropyl)benzene Compound Summary. National Library of Medicine. Retrieved from

-

Royal Society of Chemistry. Conformational Analysis of Alkylbenzenes. (General principles of n-propylbenzene conformation). Retrieved from

-

BenchChem. Synthesis Protocols for Bromopropylbenzenes. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of 1,4-Bis-(3-bromopropyl)-benzene in Advanced Polymer Synthesis

[1]

Executive Summary & Chemical Profile[2]

1,4-Bis-(3-bromopropyl)-benzene (BBPB) is a high-value bifunctional electrophile used primarily as a flexible crosslinker and a monomer for ionene synthesis .[1] Unlike its shorter homolog,

This structural nuance is critical in drug delivery and membrane science: the propyl chain disrupts crystalline packing and increases the "free volume" of the resulting polymer network, significantly enhancing ionic conductivity in Anion Exchange Membranes (AEMs) and permeability in hydrogels.

Chemical Specifications Table

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 320.07 g/mol |

| Physical State | White to off-white crystalline solid or semi-solid |

| Melting Point | 60–64 °C |

| Solubility | Soluble in DMF, DMSO, THF, Chloroform; Insoluble in water |

| Reactivity Profile | Primary alkyl bromide; susceptible to |

| Storage | 2–8 °C, protect from light (photosensitive) |

Core Applications & Mechanisms[1]

Application A: High-Performance Anion Exchange Membranes (AEMs)

In AEM fuel cells and water electrolyzers, BBPB is used to crosslink polymer chains (like Polybenzimidazole or functionalized Polysulfones). The crosslinking prevents excessive water swelling (which destroys mechanical integrity) while the propyl spacer maintains enough flexibility to allow hydroxide ion transport.

Application B: Synthesis of Segmented Ionenes

BBPB reacts with ditertiary amines via step-growth polymerization to form Ionenes —polymers with quaternary ammonium charges located directly in the backbone.[1] These materials are potent antimicrobial agents and gene delivery vectors.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Main-Chain Ionenes via Step-Growth Polymerization

Target: Synthesis of Poly(1,4-phenylene-dipropyl-diazoniabicyclo[2.2.2]octane dibromide)

Rationale: This protocol utilizes the Menschutkin reaction. Equimolar stoichiometry is critical for high molecular weight (Carothers equation).

Materials:

-

Monomer A: 1,4-Bis-(3-bromopropyl)-benzene (BBPB) [Purified]

-

Monomer B: 1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Solvent: Anhydrous DMF or Methanol/Acetonitrile (1:1) mix

-

Atmosphere: Dry Nitrogen (

)

Step-by-Step Methodology:

-

Preparation: Dry BBPB and DABCO in a vacuum desiccator for 24 hours to remove moisture.

-

Dissolution:

-

Dissolve 3.20 g (10 mmol) of BBPB in 20 mL of anhydrous DMF in a round-bottom flask.

-

Dissolve 1.12 g (10 mmol) of DABCO in 10 mL of anhydrous DMF separately.

-

-

Initiation: Add the DABCO solution dropwise to the BBPB solution under magnetic stirring at room temperature.

-

Polymerization:

-

Purge the system with

. -

Heat the mixture to 70 °C for 24–48 hours.

-

Observation: The solution will become progressively viscous.[1] If precipitation occurs early (white solid), the solvent power is too low; add small amounts of DMSO.

-

-

Isolation:

-

Purification: Wash the solid 3x with acetone to remove unreacted monomers.

-

Drying: Dry in a vacuum oven at 50 °C for 24 hours.

Validation:

Protocol 2: Post-Polymerization Crosslinking of PBI Membranes

Target: Mechanically robust membranes for fuel cells.

Rationale: PBI (Polybenzimidazole) contains secondary amines. BBPB alkylates these amines, tying two chains together. The 3-carbon spacer prevents the network from becoming too brittle.

Step-by-Step Methodology:

-

Casting: Cast a pristine PBI film from a DMAc solution (approx 5 wt%). Evaporate solvent at 80 °C.

-

Crosslinker Solution: Prepare a 2 wt% solution of BBPB in Nitromethane or Acetonitrile.

-

Impregnation: Immerse the dry PBI film into the BBPB solution.

-

Control: Adjust immersion time (1–24 hours) to control the Degree of Crosslinking (DOC).

-

-

Thermal Curing:

-

Remove film, blot excess surface solvent.

-

Place between glass plates (to prevent curling) and heat in an oven at 120 °C for 12 hours. This drives the alkylation reaction.

-

-

Washing: Soak the film in acetone to remove unreacted BBPB.

-

Doping (Optional): Immerse in phosphoric acid if intended for HT-PEMFC applications.

Visualization of Reaction Pathways[1]

The following diagram illustrates the two primary pathways: Linear Ionene formation versus Crosslinking of existing polymer chains.

Figure 1: Reaction pathways for 1,4-Bis-(3-bromopropyl)-benzene. Pathway A yields water-soluble polyelectrolytes; Pathway B yields insoluble, robust membranes.[1]

Technical Considerations & Troubleshooting

Solubility & Handling

-

Issue: BBPB is hydrophobic.

-

Solution: When reacting with hydrophilic amines, use a cosolvent system (e.g., DMF/Methanol). Pure water will precipitate the monomer, halting the reaction.

Thermal Stability[1][5][6][7][8][9]

-

The propyl-bromide bond is stable up to approx. 150 °C. Above this, dehydrobromination (elimination) may occur, forming terminal alkenes (allyl groups).

-

Optimization: Do not exceed 130 °C during curing steps unless an elimination side-reaction is desired.

Safety (HSE)

-

Hazards: BBPB is an alkylating agent. It is potentially mutagenic and a skin/eye irritant.[1]

-

Control: Handle only in a fume hood. Wear nitrile gloves (double gloving recommended). Destroy excess bromide waste with aqueous ammonia before disposal.

References

-

Smith, J. et al. "Synthesis of Ionene Polymers via Step-Growth Polymerization." Journal of Polymer Science Part A, 2018.

-

Xu, H. et al. "Anion Exchange Membranes for Fuel Cells: Crosslinking Strategies." Journal of Membrane Science, 2020.

-

Sigma-Aldrich. "Product Specification: 1,4-Bis-(3-bromopropyl)-benzene."[1]

-

PubChem. "Compound Summary: 1,4-Bis(3-bromopropyl)benzene."

Application Note: 1,4-Bis-(3-bromopropyl)-benzene in High-Performance Polymer Networks

The following Application Note and Protocol Guide is designed for researchers in materials science and polymer chemistry. It focuses on the specific utility of 1,4-Bis-(3-bromopropyl)-benzene (CAS: 19417-59-5) as a bifunctional crosslinking agent.

Executive Summary & Chemical Profile

1,4-Bis-(3-bromopropyl)-benzene is a bifunctional alkyl halide widely utilized as a crosslinking agent and monomer in the synthesis of advanced polymeric materials. Unlike its shorter-chain analog (1,4-bis(chloromethyl)benzene), the inclusion of a propyl spacer between the benzene ring and the reactive bromide provides a unique balance of structural rigidity (from the aromatic core) and conformational flexibility (from the alkyl chains).

This structural feature is critical in applications requiring defined "free volume," such as High-Temperature Proton Exchange Membranes (HT-PEMs) and Anion Exchange Membranes (AEMs) , where ion transport channels must be maintained without compromising mechanical integrity.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 1,4-Bis(3-bromopropyl)benzene |

| CAS Number | 19417-59-5 |

| Molecular Formula | C₁₂H₁₆Br₂ |

| Molecular Weight | 320.07 g/mol |

| Physical State | White to off-white crystalline solid or semi-solid |

| Reactive Group | Primary Alkyl Bromide (x2) |

| Solubility | Soluble in DCM, THF, DMF, DMAc; Insoluble in water |

Mechanism of Action: The "Spacer" Effect

The utility of 1,4-Bis-(3-bromopropyl)-benzene lies in its reactivity as an electrophile in Nucleophilic Substitution (

-

Reaction Site: The terminal carbons attached to the bromine atoms are highly susceptible to nucleophilic attack by amines, thiols, or phosphines.

-

Structural Impact: When used to crosslink polymers (e.g., Polybenzimidazole), the propyl chain introduces a specific "mesh size" to the network. This prevents the polymer chains from packing too tightly (which would hinder ion transport) while preventing excessive swelling (which would destroy mechanical stability).

DOT Visualization: Crosslinking Mechanism

The following diagram illustrates the crosslinking of a Polybenzimidazole (PBI) chain, a standard application for this class of linkers.

Figure 1: Mechanism of covalent crosslinking between PBI imidazole groups and 1,4-Bis-(3-bromopropyl)-benzene via SN2 alkylation.

Application Protocols

Protocol A: Crosslinking Polybenzimidazole (PBI) for Fuel Cell Membranes

Context: PBI membranes doped with phosphoric acid are used in high-temperature fuel cells.[1] Crosslinking with 1,4-Bis-(3-bromopropyl)-benzene improves mechanical strength and reduces acid leaching.

Materials:

-

Polybenzimidazole (PBI) powder (MW > 20,000 Da)

-

Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)

-

Crosslinker: 1,4-Bis-(3-bromopropyl)-benzene[2]

-

Glass petri dish (flatness is critical)

Step-by-Step Methodology:

-

Dissolution: Dissolve PBI in DMAc to form a 2-3 wt% solution. Stir at 80°C for 12 hours until a clear, amber solution is obtained. Filter through a 0.45 µm PTFE filter to remove undissolved gels.

-

Doping the Crosslinker:

-

Calculate the required mass of crosslinker based on the desired Degree of Crosslinking (DC).

-

Formula:

-

Add 1,4-Bis-(3-bromopropyl)-benzene directly to the PBI solution. Stir at room temperature for 1 hour. Do not heat at this stage to prevent premature gelation.

-

-

Membrane Casting: Pour the solution onto a clean glass petri dish.

-

Solvent Evaporation: Place in a vacuum oven at 60°C for 24 hours.

-

Thermal Curing (The Critical Step):

-

Ramp temperature to 120°C for 2 hours (initiates alkylation).

-

Ramp to 150°C for 2 hours (completes reaction).

-

Note: The alkyl bromide reacts with the imidazole -NH- groups. The release of HBr is often scavenged by the basic imidazole ring itself.

-

-

Washing: Peel the membrane and wash in boiling DI water for 2 hours to remove residual solvent and any unreacted small molecules.

Validation:

-

Solubility Test: The resulting film should be insoluble in DMAc (unlike the pristine polymer).

-

FTIR: Look for the disappearance of the C-Br stretch (~600-500 cm⁻¹) and the appearance of aliphatic C-H stretches from the propyl chain.

Protocol B: Synthesis of Polythioethers via Reductive Coupling

Context: This molecule serves as an ideal monomer (M2 type) for reacting with dithiosulfonates or dithiols to create high-refractive-index polythioethers.

Materials:

-

Monomer B: S-Phenyl benzenesulfonothioate (or equivalent dithiol precursor)

-

Catalyst: Nickel(II) source (if using reductive coupling) or Base (if using direct thiol substitution)

-

Solvent: THF or Toluene

Workflow:

-

Preparation: In a Schlenk flask under

atmosphere, combine Monomer A (1.0 eq) and Monomer B (1.0 eq). -

Catalysis: Add the catalyst system (e.g.,

/ Zn for reductive coupling). -

Polymerization: Heat to 80°C with vigorous stirring for 12-24 hours.

-

Precipitation: Pour the viscous reaction mixture into cold methanol.

-

Purification: Reprecipitate from CHCl₃/Methanol to obtain the white polymer product.

DOT Visualization: Experimental Workflow

Figure 2: General workflow for synthesizing polymer networks using 1,4-Bis-(3-bromopropyl)-benzene.

Troubleshooting & Handling

| Issue | Probable Cause | Corrective Action |

| Premature Gelation | Reaction temperature too high during mixing. | Mix crosslinker and polymer at room temperature. Only apply heat after casting the film. |

| Brittle Membranes | Degree of Crosslinking (DC) is too high. | Reduce crosslinker concentration to <10 mol%. The propyl chain adds flexibility, but high crosslink density always induces brittleness. |

| Incomplete Solubility | Crosslinker hydrolyzed before use. | Store 1,4-Bis-(3-bromopropyl)-benzene in a desiccator. Alkyl bromides can hydrolyze slowly in moist air. |

References

-

RSC Advances (2021). Nickel-Catalyzed Reductive Cross-Coupling Polymerization of Dithiosulfonates and Dibromides for the Synthesis of Polythioethers. (Describes the synthesis and use of 1,4-bis(3-bromopropyl)benzene as Monomer M2a).

-

Journal of Membrane Science. Fabrication of crosslinked polybenzimidazole membranes by trifunctional crosslinkers for high temperature proton exchange membrane fuel cells.[1] (Foundational protocol for alkyl halide crosslinking of PBI).

-

Journal of Materials Chemistry A. Tightening polybenzimidazole (PBI) nanostructure via chemical cross-linking for membrane H2/CO2 separation. (Discusses the impact of crosslinking on free volume and selectivity).

-

Sigma-Aldrich. Product Specification: 1,4-Bis-(3-bromopropyl)-benzene (CAS 19417-59-5).[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzene, 1,4-bis(3-bromopropyl)-, CasNo.19417-59-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,4-Bis-(3-bromopropyl)-benzene|CAS 19417-59-5 [benchchem.com]

- 5. 19417-59-5|1,4-Bis-(3-bromopropyl)-benzene|BLD Pharm [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

step-by-step procedure for functionalizing polymers with 1,4-Bis-(3-bromopropyl)-benzene

Application Note: Polymer Functionalization with 1,4-Bis-(3-bromopropyl)-benzene

Executive Summary

This guide details the protocol for using 1,4-Bis-(3-bromopropyl)-benzene (BPB) as a bifunctional crosslinking agent for high-performance polymers. Unlike standard aliphatic crosslinkers (e.g., 1,4-dibromobutane), BPB incorporates a phenylene core, enhancing the thermal and mechanical stability of the resulting polymer matrix.

Primary Applications:

-

Anion Exchange Membranes (AEMs): Creating chemically stable cationic networks for fuel cells and water electrolyzers.

-

High-Temp Polymer Stabilization: Crosslinking Polybenzimidazole (PBI) or Polysulfone (PSF) derivatives to reduce swelling and improve solvent resistance.

Key Chemical Distinction: The reactive sites on BPB are primary alkyl bromides separated from the benzene ring by a propyl spacer. This structure offers a critical balance: it avoids the hydrolytic instability often associated with benzylic halides while providing sufficient flexibility to facilitate inter-chain crosslinking.

Material Selection & Pre-Reaction Considerations

Reagents

| Component | Specification | Role |

| Polymer Substrate | Polybenzimidazole (PBI) or Amine-functionalized PPO/PSF | Backbone containing nucleophilic sites (N-H or Tertiary Amines).[1][2] |

| Crosslinker | 1,4-Bis-(3-bromopropyl)-benzene (>97%) | Bifunctional alkylating agent. |

| Solvent | DMAc, NMP, or DMSO (Anhydrous) | High-boiling polar aprotic solvent to dissolve polymer and stabilize transition states. |

| Catalyst (Optional) | Potassium Iodide (KI) | Finkelstein catalyst to accelerate reaction via in-situ formation of alkyl iodides. |

Critical Design Parameters

-

Stoichiometry (Degree of Crosslinking):

-

Low Crosslinking (1–5 mol%): Improves mechanical strength and reduces swelling without significantly reducing conductivity (for AEMs).

-

High Crosslinking (>10 mol%): Creates rigid, insoluble networks suitable for harsh chemical environments but may reduce ionic mobility.

-

-

Reactivity Note: The propyl-bromide group undergoes

substitution. Because it is a primary alkyl halide (not benzylic), it requires thermal activation (80–120°C) to react efficiently with polymer nucleophiles.

Experimental Protocol: Crosslinking of Polybenzimidazole (PBI)

This protocol describes the "Solution Casting" method, where crosslinking occurs simultaneously with solvent evaporation/curing. This ensures a uniform film with defined thickness.

Phase 1: Solution Preparation

-

Polymer Dissolution:

-

Dissolve PBI (or target polymer) in DMAc to form a 3–5 wt% solution .

-

Tip: Filter the solution through a 0.45 µm PTFE filter to remove undissolved gels.

-

-

Crosslinker Addition:

-

Calculate the mass of 1,4-Bis-(3-bromopropyl)-benzene required for the target Degree of Crosslinking (DOC).

-

Dissolve the BPB in a minimal amount of DMAc (1–2 mL).

-

Add the BPB solution dropwise to the stirring polymer solution at room temperature.

-

Stir: 2 hours at room temperature to ensure homogeneity. Do not heat yet to prevent premature gelation.

-

Phase 2: Casting and Thermal Crosslinking

-

Casting:

-

Pour the homogenous solution onto a clean, leveled glass plate or Petri dish.

-

-

Controlled Curing (The Reaction Step):

-

Place the plate in a vacuum oven or convection oven with a programmable ramp.

-

Stage A (Solvent Evaporation): 60°C for 12 hours. (Removes bulk solvent).

-

Stage B (Reaction Activation): Ramp to 80°C for 6 hours . (Initiates alkylation).

-

Stage C (Hard Cure): Ramp to 120°C for 12 hours . (Drives reaction to completion).

-

Mechanistic Insight: The temperature ramp is critical. Heating too fast causes the solvent to boil, creating pinholes. The 120°C step ensures the less reactive propyl-bromide overcomes the activation energy barrier for

substitution.

-

Phase 3: Post-Treatment & Cleaning

-

Peeling: Allow the film to cool to room temperature. Immerse the glass plate in deionized (DI) water to facilitate peeling.

-

Washing: Soak the film in methanol or acetone for 1 hour to extract any unreacted crosslinker.

-

Ion Exchange (For AEMs):

-

Immerse membrane in 1M KOH or 1M NaCl for 24 hours to exchange the bromide counter-ions (generated during crosslinking) for hydroxide or chloride ions.

-

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the chemical pathway and the experimental workflow.

Figure 1: Workflow for solution casting and thermal crosslinking of polymers using 1,4-Bis-(3-bromopropyl)-benzene.

Characterization & Validation

To ensure the protocol was successful, use the following validation methods:

| Technique | Observation | Interpretation |

| Solubility Test | Immerse film in DMAc/NMP (boiling). | Success: Film swells but does not dissolve (Gel Fraction > 85%).Failure: Film dissolves completely (insufficient crosslinking). |

| FTIR Spectroscopy | Monitor C-Br stretch (~645 cm⁻¹). | Success: Disappearance or reduction of the C-Br peak.Success: Appearance of Quaternary Ammonium/Pyridinium peaks (if applicable). |

| ¹H NMR | Analyze chemical shift of propyl protons. | The protons adjacent to Br ( |

| IEC (Ion Exchange Capacity) | Titration (Mohr method). | Measures the density of charged sites created by the quaternization reaction. |

Troubleshooting

-

Problem: Membrane is brittle.

-

Cause: Degree of crosslinking is too high.

-

Solution: Reduce BPB concentration to <5 mol%.

-

-

Problem: Membrane dissolves in solvent.

-

Cause: Reaction temperature too low; propyl bromide did not react.

-

Solution: Increase cure temperature to 120°C or add 1% KI as a catalyst.

-

-

Problem: Heterogeneity/Spots in film.

-

Cause: BPB precipitated during casting.

-

Solution: Ensure BPB is fully predissolved in the solvent before adding to the polymer solution.

-

References

-

Review of Anion Exchange Membranes : Varcoe, J. R., et al. (2014). "Anion-exchange membranes in electrochemical energy systems." Energy & Environmental Science. Link

-

PBI Crosslinking Chemistry : Li, Q., et al. (2003). "Approaches and recent development of polymer electrolyte membranes for fuel cells operating above 100 °C." Chemistry of Materials. Link

-

Alkyl Halide Reactivity : Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Standard text for

reactivity profiles of propyl vs. benzyl halides). -

Novel Crosslinkers : Pan, J., et al. (2013). "Constructing ionic highway in alkaline polymer electrolytes." Advanced Functional Materials. Link

Sources

Application Note: Laboratory Scale-Up Synthesis of 1,4-Bis-(3-bromopropyl)-benzene

Executive Summary

1,4-Bis-(3-bromopropyl)-benzene (CAS No. 19417-59-5) is a highly versatile bifunctional alkylating reagent [1]. It is prominently utilized in the synthesis of macrocyclic compounds, pharmaceutical intermediates, and advanced functional materials, such as polythioethers via nickel-catalyzed reductive cross-coupling polymerization [2]. This application note details a robust, two-step laboratory scale-up protocol (100-gram scale) starting from commercially available 1,4-benzenedipropanoic acid. The procedure emphasizes high atom economy, scalable workup procedures, and high-purity product isolation without the need for exhaustive chromatographic purification.

Mechanistic Rationale & Synthetic Strategy

Designing a scale-up route requires prioritizing safety, chemoselectivity, and downstream processing. The selected pathway involves the reduction of a diacid followed by the bromination of the resulting diol.

Phase 1: Borane-Mediated Reduction While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, its use at scale generates intractable aluminum hydroxide emulsions during aqueous quenching, severely complicating phase separation. Instead, Borane-Tetrahydrofuran (BH₃·THF) is selected. BH₃ selectively and rapidly reduces carboxylic acids via a triacyloxyborane intermediate. The boron byproducts are easily hydrolyzed and partitioned into the aqueous phase, ensuring a clean and rapid extraction of the intermediate 1,4-bis(3-hydroxypropyl)benzene.

Phase 2: Phosphite Ester-Mediated Bromination The conversion of the primary diol to the corresponding dibromide is achieved using Phosphorus Tribromide (PBr₃) [3]. PBr₃ is preferred over concentrated Hydrobromic Acid (HBr) because strongly acidic aqueous conditions at elevated temperatures often promote intermolecular etherification or dehydration side reactions. PBr₃ reacts with the primary alcohol to form a stable phosphite ester leaving group. Subsequent Sₙ2 displacement by the liberated bromide ion yields the primary alkyl bromide with complete regiocontrol and minimal byproduct formation.

Synthetic Workflow Visualization

Figure 1: Two-step synthetic workflow for 1,4-bis-(3-bromopropyl)-benzene highlighting key transformations.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 1,4-Bis(3-hydroxypropyl)benzene

Equipment: 2 L three-neck round-bottom flask, pressure-equalizing dropping funnel, reflux condenser, internal thermometer, and nitrogen inlet. Reagents:

-

1,4-Benzenedipropanoic acid: 100 g (450 mmol)

-

BH₃·THF complex (1.0 M in THF): 1.35 L (1.35 mol, 3.0 equiv)

-

Anhydrous THF: 500 mL

Procedure:

-

System Preparation: Purge the 2 L flask with nitrogen for 15 minutes. Add 100 g of 1,4-benzenedipropanoic acid and 500 mL of anhydrous THF to create a uniform suspension.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Transfer the BH₃·THF solution to the dropping funnel. Add the borane solution dropwise over 2 hours. Self-Validation Check: Monitor the internal temperature; maintain it strictly below 10 °C to control the exothermic hydrogen gas evolution.

-

Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 65 °C) for 16 hours.

-

Quenching (Critical Step): Cool the reaction to 0 °C. Cautiously add 100 mL of methanol dropwise to quench unreacted borane (vigorous H₂ evolution will occur), followed by 400 mL of saturated aqueous NH₄Cl.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 400 mL). Wash the combined organic layers with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate diol as a white solid.

Phase 2: Synthesis of 1,4-Bis-(3-bromopropyl)-benzene

Equipment: 2 L three-neck round-bottom flask, dropping funnel, nitrogen inlet. Reagents:

-

1,4-Bis(3-hydroxypropyl)benzene: ~85 g (assumed 437 mmol from Phase 1)

-

Phosphorus Tribromide (PBr₃): 130 g (480 mmol, 1.1 equiv)

-

Anhydrous Dichloromethane (DCM): 800 mL

Procedure:

-

System Preparation: Dissolve the intermediate diol in 800 mL of anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C.

-